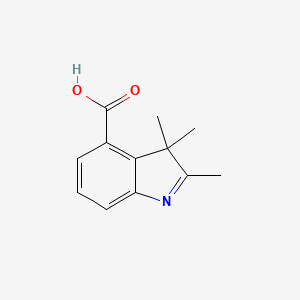

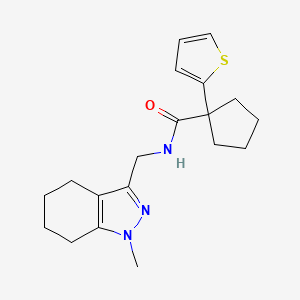

![molecular formula C23H24N2O5 B2508737 2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-14-9](/img/structure/B2508737.png)

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized through a reaction involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of the compound involves a high-yield reaction where methyl o-hydroxybenzoylpyruvate is heated with N,N-dimethylethylenediamine and aromatic aldehydes. The resulting products are 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which upon boiling in acetic acid, split off water and convert into the desired dihydrochromeno[2,3-c]pyrrol-3,9-diones. This method provides a versatile approach to synthesize a wide range of derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction (XRD) analysis. For instance, the crystal and molecular structure of ethyl 2-amino-1′-benzyl-7,7-dimethyl-2′,5-dioxo-5′-phenyl-3-cyano-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylate, a compound with a similar chromene and pyrrole framework, has been elucidated, providing insights into the spatial arrangement of the substituents and the overall geometry of the molecule .

Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions due to the presence of reactive functional groups such as the dimethylamino group and the methoxy substituents. These functionalities can engage in nucleophilic and electrophilic reactions, respectively, allowing for further chemical modifications and the synthesis of complex heterocyclic systems .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" are not detailed in the provided papers, related compounds exhibit properties that can be inferred for this compound. For example, the solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents and the overall molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's reactivity and interaction with other molecules .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a range of derivatives of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. These methods involve the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, producing high yields. This synthetic route enables the generation of a wide variety of derivatives, showcasing the compound's versatile chemical framework for further exploration in pharmaceutical and materials science applications (R. Vydzhak & S. Y. Panchishyn, 2010).

Potential in Organic Electronics

A novel alcohol-soluble n-type conjugated polyelectrolyte based on a similar backbone structure has been synthesized for use as an electron transport layer in inverted polymer solar cells. This compound demonstrates high conductivity and electron mobility due to its electron-deficient nature and planar structure, improving power conversion efficiency in solar cell applications (Lin Hu et al., 2015).

Bioactivity and Medicinal Applications

The cytotoxic effects and alkylating properties of coumarin derivatives and their phosphonic analogues have been investigated, showing significant activity against leukemia cell lines. These findings suggest the potential of such compounds in developing new therapeutic agents with targeted cytotoxicity (E. Budzisz et al., 2003).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Direcciones Futuras

This would involve a discussion of potential future research directions involving the compound, such as new applications, modifications, or areas of study.

I hope this general information is helpful! If you have more specific questions about any of these topics, feel free to ask.

Propiedades

IUPAC Name |

2-[2-(dimethylamino)ethyl]-6-methoxy-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-24(2)10-11-25-20(14-6-5-7-15(12-14)28-3)19-21(26)17-9-8-16(29-4)13-18(17)30-22(19)23(25)27/h5-9,12-13,20H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHQSLLHHNPZSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

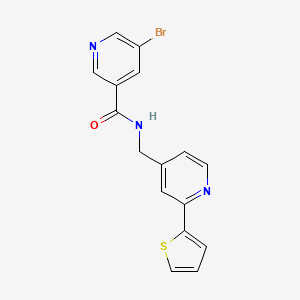

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)

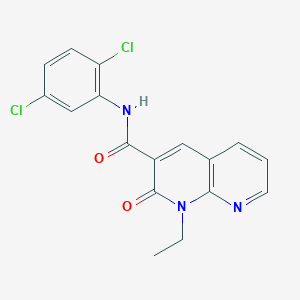

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)

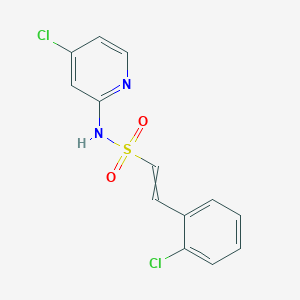

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

![1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2508673.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)